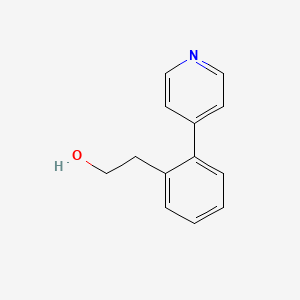

2-(4-Pyridinyl)-benzeneethanol

Description

Contextualization of Pyridine-Substituted Phenethyl Alcohol Scaffolds in Medicinal Chemistry Research

The pyridine (B92270) scaffold is a key component in a wide array of pharmaceuticals, valued for its ability to engage in hydrogen bonding and other molecular interactions, as well as its generally favorable metabolic profile and water solubility. jchemrev.com When incorporated into a phenethyl alcohol framework, the resulting structure combines the features of both a substituted benzene (B151609) ring and a pyridine moiety, connected by a flexible ethanol (B145695) linker. This combination allows for diverse biological activities, as seen in various pyridine-containing compounds that exhibit anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgresearchgate.net The exploration of such scaffolds is driven by the potential to discover new mechanisms of action and to develop therapies for a range of human diseases. ijsat.org

Rationale for Investigating 2-(4-Pyridinyl)-benzeneethanol as a Novel Chemical Entity

The specific substitution pattern of this compound, with the pyridinyl group at the 4-position of the benzene ring, presents a unique spatial arrangement of its functional groups. This particular isomer is of interest because minor positional changes in similar molecules can lead to significant differences in biological activity. As a largely unexplored molecule, this compound stands as a novel chemical entity. The investigation of such new structures is fundamental to expanding the available chemical space for drug discovery and identifying new lead compounds. The rationale for its study is rooted in the proven success of the broader class of pyridine derivatives and the potential for this specific isomer to exhibit unique and valuable biological properties.

Overview of Research Approaches and Methodologies Applied to Related Chemical Structures

The investigation of novel chemical entities like this compound typically follows a well-established path in medicinal chemistry and chemical biology. This process begins with the chemical synthesis of the compound, followed by rigorous purification and structural characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy. ekb.eg

Once the compound's identity and purity are confirmed, its biological activity is assessed through a variety of in vitro assays. tandfonline.com These can include cytotoxicity screening against cancer cell lines, antimicrobial assays against a panel of bacteria and fungi, and enzyme inhibition assays. acs.orgjst.go.jp Further investigation into the mechanism of action often involves techniques like molecular docking to predict binding modes with biological targets and various cell-based assays to understand its effects on cellular pathways. ijsat.org

Chemical biology approaches can also be employed to develop chemical probes from the main scaffold, which can help in identifying the molecular targets of the compound within a biological system. frontiersin.org

Defined Scope and Objectives for Preclinical and Chemical Biology Studies of this compound

Given its novelty, the initial preclinical and chemical biology studies for this compound would be exploratory. The primary objectives would be:

Chemical Synthesis and Characterization: To develop and optimize a reliable synthetic route for this compound and to fully characterize its chemical structure and properties.

Initial Biological Screening: To perform a broad-based screening of the compound's biological activity, including its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

Identification of Preliminary Structure-Activity Relationships (SAR): To synthesize and test a small library of closely related analogs to gain initial insights into how structural modifications affect biological activity.

Mechanism of Action Studies: For any promising activities observed, to conduct initial studies to elucidate the potential mechanism of action.

Development of Chemical Probes: To design and synthesize tagged derivatives of this compound to facilitate target identification and validation studies. frontiersin.org

Research Findings

As a novel chemical entity, specific research findings for this compound are not yet available in the public domain. However, based on established chemical principles and studies of related compounds, we can project the likely methods for its synthesis and its potential areas of biological interest.

Synthesis and Characterization

A plausible synthetic route for this compound could involve a Suzuki coupling reaction between a protected 2-bromo-benzeneethanol and 4-pyridinylboronic acid, followed by deprotection. The final product would be a solid or oil, and its identity would be confirmed by spectroscopic methods.

Table 1: Projected Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzene and pyridine rings, and the aliphatic protons of the ethanol chain. |

| ¹³C NMR | Resonances for the carbon atoms of the two aromatic rings and the ethanol linker. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of C₁₃H₁₃NO (199.25 g/mol ). |

| IR Spec. | Absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, and C=N/C=C stretches of the pyridine and benzene rings. |

Potential Biological Activity

Given the known activities of other pyridine-containing compounds, this compound could be screened for a variety of biological effects.

Table 2: Hypothetical Biological Screening of this compound

| Assay Type | Target | Hypothetical Outcome |

| Anticancer | MCF-7 (Breast Cancer Cell Line) | Moderate cytotoxicity |

| Antimicrobial | Staphylococcus aureus | Weak to moderate inhibition |

| Anti-inflammatory | COX-2 Enzyme Inhibition | Possible inhibitory activity |

These hypothetical results would serve as a starting point for more detailed investigations and optimization of the chemical structure to enhance potency and selectivity.

Structure

2D Structure

3D Structure

Properties

CAS No. |

170837-77-1 |

|---|---|

Molecular Formula |

C13H13NO |

Molecular Weight |

199.25 g/mol |

IUPAC Name |

2-(2-pyridin-4-ylphenyl)ethanol |

InChI |

InChI=1S/C13H13NO/c15-10-7-11-3-1-2-4-13(11)12-5-8-14-9-6-12/h1-6,8-9,15H,7,10H2 |

InChI Key |

KXZCGZKKFKOFLM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCO)C2=CC=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 4 Pyridinyl Benzeneethanol

Retrosynthetic Analysis and Established Synthetic Routes for 2-(4-Pyridinyl)-benzeneethanol Analogues

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic pathway. slideshare.netdeanfrancispress.com For this compound analogues, this approach typically identifies the key bond between the pyridine (B92270) and benzene (B151609) rings and the ethanol (B145695) side chain as primary disconnection points.

Conventional Reaction Pathways for Constructing Pyridinyl-Benzeneethanol Linkages

Traditional methods for forging the crucial pyridinyl-benzene bond often involve nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. One common approach involves the reaction of a pyridinyl organometallic reagent with a suitable benzene derivative. Alternatively, functionalized pyridines can be coupled with benzene derivatives through various established reactions. The synthesis of the ethanol side chain can be achieved through methods like the Grignard reaction, reduction of a corresponding ketone or ester, or the Wittig reaction followed by hydration. researchgate.net The specific sequence of these steps can be tailored to accommodate various substituents on both the pyridine and benzene rings.

Optimization of Reaction Conditions and Yields for Target Compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. chemical.ai For the synthesis of this compound and its analogues, this involves a systematic investigation of parameters such as solvent, temperature, catalyst, and reaction time. For instance, in a one-pot synthesis of pyridine derivatives, the choice of base and the amount of reactants were found to significantly impact the yield. mdpi.com Similarly, the selection of the appropriate cyclization agent and reaction conditions can dramatically influence the outcome of quinolone synthesis. researchgate.net The use of modern techniques like microwave-assisted synthesis can also lead to shorter reaction times and improved yields compared to conventional heating methods. researchgate.netsciforum.net

Table 1: Optimization of Reaction Conditions for the Synthesis of 3,5-diphenylpyridine

| Entry | Base (equiv) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K2CO3 (1.0) | 90 | 24 | 7 |

| 2 | K2CO3 (1.0) | 110 | 24 | 42 |

| 3 | K2CO3 (1.0) | 130 | 24 | 49 |

| 4 | Cs2CO3 (2.5) | 110 | 24 | 77 |

This table is illustrative and based on findings for a related pyridine derivative synthesis. mdpi.com

Novel Synthetic Strategies for Diversifying the this compound Core

The demand for novel compounds for drug discovery has spurred the development of innovative synthetic methods to create diverse libraries of this compound analogues. These strategies often offer greater efficiency, broader substrate scope, and access to previously inaccessible derivatives.

Palladium-Catalyzed Coupling Reactions in Pyridinyl-Benzeneethanol Synthesis

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. scielo.org.mxnih.gov In the context of this compound synthesis, reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings are particularly valuable. nih.govrsc.org For example, a Suzuki-Miyaura coupling can be employed to connect a pyridinylboronic acid with a brominated benzene derivative, or vice versa, to construct the core biaryl framework. nih.gov The use of specific ligands can enhance the efficiency and selectivity of these reactions, even for challenging substrates. beilstein-journals.org Ligand-free palladium-catalyzed methods are also being developed to simplify reaction conditions and reduce costs. rsc.org

Table 2: Examples of Palladium-Catalyzed Reactions in Heterocycle Synthesis

| Reaction Type | Catalyst | Ligand | Application | Reference |

| Suzuki-Miyaura Coupling | Pd(OAc)2 | PPh3 | Synthesis of C5-aryl pyridine analogues | nih.gov |

| Intramolecular C-H Arylation | Pd(OAc)2 | PPh3 | Synthesis of fused nitrogen-containing heterocyles | beilstein-journals.org |

| Isocyanide Insertion | Palladium Catalyst | - | Synthesis of 4-aminophthalazin-1(2H)-ones | nih.gov |

Heterocyclic Ring Formation and Functionalization Techniques

Recent advancements in synthetic chemistry have provided a plethora of methods for constructing and modifying heterocyclic rings. d-nb.infomdpi.comorganic-chemistry.org For the pyridine moiety in this compound, strategies like one-pot multicomponent reactions offer an efficient way to assemble the ring system from simple precursors. researchgate.netorgchemres.org These reactions often proceed with high atom economy and operational simplicity. researchgate.net Furthermore, various functionalization techniques, such as direct C-H activation, allow for the introduction of diverse substituents onto the pyridine ring, enabling the fine-tuning of the molecule's properties. mdpi.com The development of novel catalysts, including magnetic nanoparticles, has also facilitated the synthesis of functionalized pyridines under environmentally friendly conditions. orgchemres.org

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. gardp.org By systematically modifying the structure of a lead compound like this compound and evaluating the biological effects of these changes, researchers can identify key structural features responsible for its activity. mdpi.comnih.govnih.gov

The design of derivatives for SAR studies involves introducing a variety of substituents at different positions of the this compound scaffold. For example, modifications can be made to the pyridine ring, the benzene ring, and the ethanol side chain. The introduction of electron-donating or electron-withdrawing groups, halogens, or bulky substituents can significantly impact the compound's electronic and steric properties, thereby influencing its interaction with biological targets. mdpi.comnih.gov The synthesis of these derivatives often utilizes the synthetic methodologies described in the preceding sections, including palladium-catalyzed couplings and heterocyclic functionalization techniques. nih.govnih.gov The resulting library of compounds is then screened for biological activity, and the data is analyzed to establish a comprehensive SAR profile. scirp.org This information is invaluable for the rational design of more potent and selective therapeutic agents. mdpi.comnih.gov

Positional Isomerism and Substituent Effects on the Pyridine Ring

The arrangement of the nitrogen atom within the pyridine ring and the introduction of various substituents are powerful tools for modulating the electronic and photophysical properties of pyridinyl-benzene structures.

The introduction of substituents onto the pyridine ring provides another layer of control over the molecule's properties. In related selective cyclooxygenase-2 (COX-2) inhibitors, adding substituents like halogens (e.g., chloro) or alkyl groups (e.g., ethyl) to the pyridine ring was found to be a key strategy for improving potency and selectivity. google.com The electronic nature of these substituents, whether electron-donating or electron-withdrawing, alters the electron density of the pyridine ring, which in turn affects intermolecular interactions and reactivity. algoreducation.com Studies on substituted pyridine N-oxides show that substituent chemical shift (SCS) data exhibit systematic non-additivity compared to monosubstituted benzenes, indicating complex electronic interactions. psu.edu

Table 1: Effect of Pyridine Ring Isomerism on Photophysical Properties of Phenylmethylene Pyridineacetonitrile Derivatives

| Isomer | Linkage Position | Observed Effect on Absorption/Emission | Rationale |

|---|---|---|---|

| p-DBCNPy | para (4-position) | Most redshifted emission peak | Best conjugation and strongest donor-acceptor interaction. mdpi.com |

| o-DBCNPy | ortho (2-position) | Bathochromic shift compared to meta | Enhanced intramolecular conjugation. nih.gov |

| m-DBCNPy | meta (3-position) | Least redshifted emission peak | Reduced intramolecular conjugation compared to ortho and para. nih.gov |

Modifications of the Benzene Ring and Ethanol Side Chain

Modifications to the benzene ring and the ethanol side chain of the core this compound structure are common strategies to create derivatives with tailored properties. These changes can influence the molecule's polarity, solubility, and potential for intermolecular interactions.

The benzene ring can be functionalized with a variety of substituents. algoreducation.com A common modification is the introduction of hydroxyl groups, leading to compounds like 2-(4-hydroxyphenyl)ethanol, also known as p-tyrosol. google.comnist.gov The synthesis of p-tyrosol can be achieved through methods such as the nitration of 2-phenylethanol, followed by reduction and hydrolysis of the resulting diazo compound. google.com Another route involves the catalytic hydrogenation of 1,2-dibenzyloxy-4-(2-benzyloxyvinyl)benzene. google.com The introduction of one or more hydroxyl groups significantly alters the molecule's hydrogen bonding capabilities. Other modifications can include the replacement of the benzene ring with other aromatic or heteroaromatic systems to create entirely new molecular scaffolds, a strategy used in the development of phenothiazine (B1677639) derivatives. nih.gov

The ethanol side chain is also a versatile site for chemical derivatization. The Guerbet reaction, for example, can be used to upgrade ethanol to longer-chain alcohols like n-butanol, suggesting that the ethanol side chain could be elongated. researchgate.net Conversely, oxidation of the primary alcohol could yield the corresponding aldehyde or carboxylic acid. The hydroxyl group itself can be esterified or etherified to produce a wide range of derivatives. In related compounds, modifications to similar side chains have been shown to be well-tolerated, allowing for the introduction of different functional groups to probe structure-activity relationships. liverpool.ac.uk

Table 2: Examples of Modifications to the Benzeneethanol Scaffold

| Modification Site | Type of Modification | Example Product/Strategy | Potential Outcome |

|---|---|---|---|

| Benzene Ring | Hydroxylation | 2-(4-Hydroxyphenyl)ethanol (p-Tyrosol) google.comnist.gov | Increased polarity, hydrogen bonding capability. |

| Benzene Ring | Ring Substitution | Introduction of various functional groups (e.g., nitro, amino). algoreducation.com | Altered electronic properties and reactivity. |

| Ethanol Side Chain | Chain Elongation | Guerbet reaction principles. researchgate.net | Increased lipophilicity. |

| Ethanol Side Chain | Oxidation | Formation of corresponding aldehyde or carboxylic acid. | Change in functional group and chemical properties. |

| Ethanol Side Chain | Esterification/Etherification | Reaction of the hydroxyl group. | Creation of prodrugs or derivatives with different solubility. |

Stereoselective Synthesis of Enantiomeric Forms for Chiral Recognition Studies

The ethanol side chain in this compound contains a stereocenter at the carbon bearing the hydroxyl group, meaning the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms of such chiral alcohols is critical for studying their interactions with other chiral molecules, a field known as chiral recognition. laserlab-europe.eunih.gov

Stereoselective synthesis refers to chemical reactions that preferentially yield one stereoisomer over others. masterorganicchemistry.com Achieving high stereoselectivity is essential in many applications, as different enantiomers of a molecule can have vastly different biological activities. mdpi.com Common methods for asymmetric synthesis include the use of chiral catalysts, chiral auxiliaries, and chiral reagents. numberanalytics.comnumberanalytics.com

Catalytic Asymmetric Synthesis : This approach utilizes small amounts of a chiral catalyst, often a transition metal complex with a chiral ligand, to induce enantioselectivity in a reaction. For the synthesis of chiral alcohols, asymmetric hydrogenation or transfer hydrogenation of the corresponding ketone (2-acetyl-1-phenylpyridine) would be a viable strategy.

Chiral Auxiliaries : This method involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is removed to yield the enantiomerically enriched product. numberanalytics.com

Enzymatic Resolution : Lipases are often used in the kinetic resolution of racemic alcohols. These enzymes selectively acylate one enantiomer at a much faster rate than the other, allowing for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting enantiomer (as the unreacted alcohol). mdpi.com Combining this enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer leads to a dynamic kinetic resolution (DKR), which can theoretically convert the entire racemic starting material into a single enantiomer of the product. mdpi.com

The resulting enantiomerically pure forms of this compound can then be used in chiral recognition studies. These studies investigate the fundamental mechanisms by which one chiral molecule distinguishes between the enantiomers of another. laserlab-europe.eu This is often accomplished by forming diastereomeric complexes between a chiral host (selector) and the enantiomeric guests, which can then be analyzed using techniques like fluorescence spectroscopy or chromatography on a chiral stationary phase (CSP). mdpi.compdx.edu

Table 3: Strategies for Stereoselective Synthesis of Chiral Alcohols

| Strategy | Description | Example Application |

|---|---|---|

| Asymmetric Catalysis | A chiral catalyst promotes the formation of one enantiomer over the other. numberanalytics.com | Asymmetric hydrogenation of a prochiral ketone precursor. |

| Chiral Auxiliaries | A covalently attached chiral group directs the stereochemistry of a reaction. numberanalytics.com | Asymmetric reduction of a ketone after derivatization with a chiral auxiliary. |

| Dynamic Kinetic Resolution (DKR) | Combines enzymatic resolution with in-situ racemization of the unreacted enantiomer. mdpi.com | Lipase-catalyzed acylation of racemic this compound coupled with a racemization catalyst. |

| Chiral Resolution | Separation of a racemic mixture. numberanalytics.com | Chromatography using a chiral stationary phase (CSP). mdpi.com |

Advanced Analytical and Spectroscopic Characterization of 2 4 Pyridinyl Benzeneethanol and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary tool for deducing the molecular structure of an organic compound. By probing how the molecule interacts with electromagnetic radiation, detailed information about its connectivity, functional groups, and three-dimensional arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For 2-(4-Pyridinyl)-benzeneethanol, the spectrum would show characteristic signals for the aromatic protons on both the benzene (B151609) and pyridine (B92270) rings, as well as the aliphatic protons of the ethanol (B145695) bridge. The protons on the pyridine ring, particularly those adjacent to the nitrogen (H-2' and H-6'), are expected to be the most deshielded and appear furthest downfield, typically in the range of δ 8.5-8.7 ppm. nih.gov The protons on the benzene ring would appear as a complex multiplet, while the two methylene (B1212753) groups (-CH₂-) of the ethanol bridge would likely present as two distinct triplets around δ 3.0 and δ 4.0 ppm, respectively, due to coupling with each other. wdh.ac.id The hydroxyl (-OH) proton would appear as a broad singlet whose chemical shift is dependent on solvent and concentration. hongglory.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. researchgate.net Due to the molecule's asymmetry, all 13 carbon atoms are expected to be non-equivalent, resulting in 13 distinct signals. The carbons of the pyridine ring will appear in the aromatic region (δ 120-150 ppm), with the carbon atoms adjacent to the nitrogen (C-2' and C-6') and the carbon atom bearing the benzeneethanol substituent (C-4') showing distinct chemical shifts. mdpi.comasianpubs.org The carbons of the benzene ring will also resonate in the aromatic region. The two aliphatic carbons of the ethanol bridge are expected around δ 39 ppm and δ 63 ppm, with the latter being further downfield due to the deshielding effect of the attached oxygen atom. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound The following are estimated values based on known substituent effects and data from analogous structures.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| -CH₂-Ar | ~3.0 (t) | ~39 |

| -CH₂-OH | ~3.9 (t) | ~63 |

| -OH | Variable (br s) | - |

| Benzene C-1 | - | ~138 |

| Benzene C-2/6 | ~7.2-7.4 (m) | ~129 |

| Benzene C-3/5 | ~7.2-7.4 (m) | ~128 |

| Benzene C-4 | ~7.2-7.4 (m) | ~126 |

| Pyridine C-2'/6' | ~8.6 (d) | ~150 |

| Pyridine C-3'/5' | ~7.4 (d) | ~124 |

| Pyridine C-4' | - | ~148 |

2D NMR Spectroscopy: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence) would be used to confirm assignments. A COSY spectrum would show correlations between the coupled protons of the ethyl bridge and within the aromatic spin systems. An HMQC or HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra. Long-range HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for establishing the connection between the benzene ring, the ethyl bridge, and the pyridine ring by showing correlations between protons and carbons that are two or three bonds apart. wdh.ac.id

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing definitive evidence for the presence of specific functional groups. wdh.ac.id

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the symmetric "ring-breathing" mode of the para-substituted pyridine ring, would give a strong signal, which is often weak in the IR spectrum.

Table 2: Expected Principal Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol O-H | Stretch | 3400 - 3200 | Strong, Broad |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| Aromatic C=C / C=N | Ring Stretch | 1600 - 1450 | Medium-Strong |

| Alcohol C-O | Stretch | ~1050 | Strong |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, this compound (Molecular Weight: 199.25 g/mol ) would be expected to show a molecular ion peak (M⁺) at an m/z of 199. The most prominent fragmentation pathway would likely involve the cleavage of the bond between the two ethyl carbons (alpha-cleavage to the benzene ring), which is a benzylic position. This would lead to a highly stable tropylium-like cation or a benzyl (B1604629) cation fragment. Another significant fragmentation would be the loss of a water molecule (M-18) from the molecular ion. The base peak could correspond to the pyridinylmethyl cation (m/z 92) or related fragments.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion with high precision. For the molecular formula C₁₃H₁₃NO, the calculated exact mass is 199.0997. An HRMS measurement confirming this value would provide unequivocal proof of the elemental composition, distinguishing it from other potential compounds with the same nominal mass.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating the target compound from impurities, such as starting materials, by-products, or degradation products, and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method would be most suitable for this compound.

A typical system would employ a C18 stationary phase column with a gradient elution mobile phase, likely consisting of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic modifier like acetonitrile (B52724) or methanol. Detection would be performed using a UV detector, as the pyridine and benzene rings are strong chromophores. The optimal detection wavelength would be determined by scanning the UV spectrum of the compound, with expected maxima around 260 nm. The purity is calculated by the area normalization method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents from the synthesis or volatile impurities. wdh.ac.id

For analysis, a dilute solution of the this compound sample would be injected into the GC, where compounds are separated based on their boiling points and interaction with the capillary column's stationary phase. The separated components then enter the mass spectrometer for detection and identification. wdh.ac.id This method can effectively identify common synthesis solvents (e.g., ethanol, toluene, pyridine) or volatile by-products that may be present in trace amounts.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. libretexts.org This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the structure-property relationships of a compound. While the crystal structure of the parent compound this compound is not extensively detailed in the reviewed literature, several derivatives have been synthesized and characterized by single-crystal X-ray diffraction, offering significant insights into the conformational and packing behaviors of this class of molecules.

Detailed crystallographic studies on derivatives provide a window into how substitutions on the phenyl and pyridinyl rings, as well as modifications to the ethanol bridge, influence the solid-state architecture. The data reveals key structural features, including the relative orientation of the aromatic rings and the nature of the hydrogen-bonding networks that stabilize the crystal lattice.

One such derivative is 2-(2,4-Dinitrophenyl)-1-(pyridin-4-yl)ethanol monohydrate . In its crystal structure, the molecule exists as a monohydrate, with the components linked by O—H⋯O and O—H⋯N hydrogen bonds to form sheets within the crystal. nih.gov The ethanol chain linking the two aromatic rings adopts an anti conformation, with a C5—C11—C18—C6 torsion angle of -178.28(12)°. nih.gov The dihedral angle between the dinitrophenyl and pyridine rings is relatively small at 9.60(7)°, indicating a somewhat planar arrangement. nih.goviucr.org

Another related compound, an isomer named 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol , was obtained from the condensation reaction between 2-methylpyridine (B31789) and p-fluorobenzaldehyde. benthamopen.com Its X-ray structure analysis reveals that the molecule crystallizes in the monoclinic P21/n space group. benthamopen.com A significant feature of its crystal structure is the presence of an intermolecular O-H⋯N hydrogen bond, where the hydroxyl group of one molecule interacts with the nitrogen atom of the pyridine ring of an adjacent molecule, forming chains within the crystal. benthamopen.com

The solid-state structure of more complex derivatives has also been elucidated. For instance, the crystal structure of 2-[4,5-Diphenyl-2-(pyridin-4-yl)-1H-imidazol-1-yl]-ethanol shows that the 4-pyridyl ring has a dihedral angle of 36.43(9)° with the central imidazole (B134444) ring. iucr.org In the crystal, molecules form helical chains through O—H···N hydrogen bonds. iucr.org

The crystallographic data for these derivatives are summarized in the tables below, providing a comparative look at their key structural parameters.

Table 1: Crystallographic Data for 2-(2,4-Dinitrophenyl)-1-(pyridin-4-yl)ethanol monohydrate nih.goviucr.org

| Parameter | Value |

| Chemical Formula | C₁₃H₁₁N₃O₅·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.639(8) |

| b (Å) | 16.960(14) |

| c (Å) | 9.390(8) |

| β (°) | 108.31(6) |

| Volume (ų) | 1304.5(19) |

| Z | 4 |

| Dihedral Angle (Rings) | 9.60(7)° |

| Key Interactions | O—H⋯O and O—H⋯N hydrogen bonds |

Table 2: Crystallographic Data for 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol benthamopen.com

| Parameter | Value |

| Chemical Formula | C₁₃H₁₂FNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.3664(15) |

| b (Å) | 8.343(2) |

| c (Å) | 25.056(6) |

| β (°) | 93.837(15) |

| Volume (ų) | 1118.0(5) |

| Z | 4 |

| Key Interactions | Intermolecular O-H⋯N hydrogen bond |

These crystallographic studies are crucial, demonstrating how molecular conformation and intermolecular forces, particularly hydrogen bonding, dictate the supramolecular assembly in the solid state for derivatives of this compound.

Preclinical Pharmacological Data for this compound Not Found in Publicly Available Research

Following an extensive search of scientific databases and publicly available literature, no specific preclinical pharmacological data for the chemical compound “this compound” could be located. The requested information, including details on in vitro receptor binding, enzyme inhibition kinetics, biophysical protein-ligand interactions, and cell-based assays, does not appear to be published in the indexed scientific domain.

The search encompassed targeted queries for each subsection of the proposed article outline, including:

Radioligand binding assays and receptor affinity

Enzyme inhibition kinetics and mechanism of action

Biophysical interaction studies such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

Cellular viability and proliferation assays, including MTT and Sulforhodamine B (SRB) assays

Functional assays related to signaling pathway modulation and phenotypic changes

A similar, but structurally distinct, compound, 2-(Pyridin-4-yl)ethanol (also known as 4-Pyridineethanol), is cataloged in chemical databases like PubChem. nih.gov However, this molecule lacks the additional benzene ring specified in "2-(4-Pyridinyl)-benzene ethanol," making it a different chemical entity. The absence of dedicated research on the specified compound prevents the generation of a scientifically accurate article based on the provided outline.

Therefore, the construction of the requested article is not possible due to the lack of available preclinical data.

Preclinical Pharmacological Investigations of 2 4 Pyridinyl Benzeneethanol

Cell-Based Assays for Biological Activity Profiling

High-Throughput Screening (HTS) of 2-(4-Pyridinyl)-benzeneethanol Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of chemical compounds for activity against a specific biological target. nih.gov Compound libraries, which can contain over a million distinct molecules, are often designed to maximize chemical diversity and include novel structural scaffolds. google.comgoogle.com Libraries containing pyridine-based heterocycles are utilized as research tools in the search for new therapeutic agents due to the pyridine (B92270) ring's prevalence in FDA-approved drugs. google.comtandfonline.comrsc.org

The HTS process for a library that might contain this compound derivatives would typically involve several automated stages:

Assay Development and Miniaturization: A biological assay is first developed to measure a specific activity, such as enzyme inhibition or receptor binding. This assay is then miniaturized, often to a 1536-well plate format, to allow for the simultaneous testing of thousands of compounds. nih.gov

Primary Screen: The compound library is screened at a single concentration to identify "hits"—compounds that show activity above a predefined threshold.

Confirmation and Dose-Response Analysis: Hits from the primary screen are re-tested to confirm their activity. Subsequently, a dose-response analysis is performed to determine the potency of the confirmed hits, often expressed as an IC₅₀ or EC₅₀ value.

Hit Triage: Confirmed hits undergo further analysis to filter out false positives and compounds with undesirable properties, such as pan-assay interference compounds (PAINS). researchgate.net

This systematic approach allows for the efficient identification of promising lead compounds from vast and diverse chemical collections for further optimization. thermofisher.com

Structure-Activity Relationship (SAR) Analysis Based on Preclinical Biological Data

Structure-Activity Relationship (SAR) analysis is a critical process in medicinal chemistry that links the chemical structure of a compound to its biological activity. For the this compound scaffold, SAR studies on analogous compounds help to identify which parts of the molecule are essential for its function and how modifications affect its potency and selectivity.

A pharmacophore is the three-dimensional arrangement of essential features that enables a molecule to interact with a specific biological target. slideshare.net For the this compound scaffold, the key pharmacophoric elements can be identified as:

The Pyridine Ring: This nitrogen-containing aromatic ring is a common feature in many active pharmaceutical ingredients. tandfonline.comijpsonline.com It often acts as a hydrogen bond acceptor or can be critical for establishing specific interactions within a target's binding site, sometimes referred to as a "hinge-binding" group. ijpsonline.comsci-hub.se Its replacement with other rings, like benzene (B151609) or furan, has been shown in related scaffolds to result in a significant loss of inhibitory activity, highlighting its importance. sci-hub.se

The Benzene Ring: This aromatic ring serves as a central scaffold. Modifications to this ring with various substituents (e.g., methoxy, chloro groups) can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. acs.org The substitution pattern on the benzene ring is crucial for optimizing interactions with the target protein.

The Ethanol (B145695) Linker: The two-carbon chain connecting the pyridine and benzene rings provides a specific spatial orientation between the two aromatic systems. The hydroxyl (-OH) group of the ethanol linker is a key feature, capable of acting as both a hydrogen bond donor and acceptor, which can form critical interactions with amino acid residues in the target's active site. slideshare.net

SAR studies on related molecules demonstrate how altering the this compound scaffold can impact biological activity. For instance, in studies of pyridine-bridged analogues of Combretastatin-A4 (CA-4), which share a similar diaryl linkage, the substitution on the phenyl rings was found to be a major determinant of cytotoxic activity against cancer cell lines. acs.org Similarly, in the development of pyrimidine-based kinase inhibitors, modifications to the pyridine and benzene rings drastically altered potency and selectivity. sci-hub.se

The following interactive table summarizes SAR findings from analogous pyridine-containing compounds, illustrating the impact of specific chemical modifications.

| Compound/Analog Series | Base Scaffold | Modification | Target/Assay | Observed Biological Response (IC₅₀) | Reference |

| CDK Inhibitor Analogs | Pyridyl-pyrimidine | Replacement of 3-pyridyl with 2-pyridyl | CDK6 Kinase | Increased potency | sci-hub.se |

| Pyridyl-pyrimidine | Replacement of pyridine with benzene | CDK6 Kinase | Weaker inhibitory activity | sci-hub.se | |

| Pyridyl-pyrimidine | Addition of N-Methylpiperazine to pyridine | CDK6 Kinase | Potent inhibition (IC₅₀ = 0.021 µM) | sci-hub.se | |

| CA-4 Analogs | Pyridine-bridged diaryl | 2,4-dimethoxy substitution on phenyl ring | HeLa Cell Growth | Potent inhibition (IC₅₀ = 0.019 µM) | acs.org |

| Pyridine-bridged diaryl | 3,4-dimethoxy substitution on phenyl ring | HeLa Cell Growth | Significant loss of activity (IC₅₀ > 10 µM) | acs.org | |

| Pyridine-bridged diaryl | 3,4,5-trimethoxy substitution (CA-4 config) | HeLa Cell Growth | Moderate inhibition (IC₅₀ = 0.16 µM) | acs.org |

This table presents data from analogous compounds to illustrate SAR principles relevant to the this compound scaffold.

In Vivo Preclinical Pharmacodynamic Evaluation (Excluding Clinical Outcomes)

In vivo studies are essential for evaluating how a compound behaves in a living organism. These studies help to establish the relationship between the compound and its therapeutic effect by measuring its interaction with its target and the resulting modulation of disease biomarkers.

The selection of an appropriate animal model is crucial and depends on the intended therapeutic application of the compound. For scaffolds similar to this compound, which are investigated for a range of diseases, several animal models are relevant:

Oncology Models: To evaluate anticancer potential, human tumor cells are often implanted into immunodeficient mice, creating xenograft models. For example, HeLa (cervical cancer) or A549 (lung cancer) xenografts are used to test the ability of compounds to inhibit tumor growth in vivo. acs.orgtandfonline.com

Epilepsy and Convulsant Models: To assess anticonvulsant activity, rodent models are widely used. The pentylenetetrazole (PTZ)-induced seizure test and the maximal electroshock (MES) test are standard models for evaluating potential antiepileptic drugs. mdpi.com

Neurodegenerative Disease Models: For conditions like Parkinson's disease, transgenic models are employed. The nematode Caenorhabditis elegans has been engineered to express human α-synuclein, providing a model to screen for compounds that can inhibit the protein aggregation associated with the disease. nih.gov

Once a relevant animal model is established, the compound's pharmacodynamic activity is assessed. This evaluation focuses on molecular and cellular effects rather than clinical endpoints.

Target Engagement: Assays are performed to confirm that the compound is interacting with its intended molecular target within the animal. This can involve analyzing tissue samples post-treatment to measure the occupancy or inhibition of the target enzyme or receptor.

Biomarker Modulation: The effect of the compound on disease-related biomarkers is measured.

In cancer models, this could involve measuring the inhibition of tubulin polymerization or the induction of cell cycle arrest in the G2/M phase in tumor tissue, which are known effects of microtubule-targeting agents. acs.org

In epilepsy models, activity is demonstrated by a reduction in the severity or frequency of induced seizures. mdpi.com

In a Parkinson's disease model using C. elegans, a key biomarker is the level of α-synuclein aggregation, with effective compounds showing a measurable reduction in these protein aggregates. nih.gov

These in vivo pharmacodynamic studies provide crucial evidence of a compound's biological activity in a complex living system, forming a bridge between initial in vitro screening and potential future clinical development.

Computational Chemistry and Molecular Modeling of 2 4 Pyridinyl Benzeneethanol

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule, such as 2-(4-Pyridinyl)-benzeneethanol, might interact with a biological target, typically a protein. These methods are fundamental in modern drug discovery for identifying potential drug candidates and understanding their mechanisms of action.

Prediction of Binding Modes and Affinities to Identified Molecular Targets

There are no published studies that have identified specific molecular targets for this compound. Consequently, no molecular docking studies have been performed to predict its binding modes or affinities.

Analysis of Protein-Ligand Interactions and Conformational Dynamics

In the absence of any identified protein targets or docking studies, there have been no subsequent molecular dynamics simulations to analyze the potential protein-ligand interactions or the conformational dynamics of this compound within a biological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling involves the use of statistical methods to correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds.

Development of Predictive Models for Biological Activity

No QSAR models have been developed that include this compound. The development of such models would require a dataset of structurally related compounds with measured biological activity, which is not currently available for this chemical series.

Identification of Physicochemical Descriptors Influencing Activity

As no QSAR models have been established, there has been no identification of specific physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters) of this compound that influence any particular biological activity.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction (Preclinical Focus)

In silico ADMET prediction uses computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are crucial in the early stages of drug development to identify candidates with favorable drug-like properties.

There are no publicly available in silico ADMET predictions specifically for this compound. While numerous software and web servers exist for such predictions, no research articles or databases have reported the results of such an analysis for this compound.

Prediction of Oral Bioavailability and Blood-Brain Barrier Permeability

The success of an orally administered drug is contingent upon its ability to be absorbed from the gastrointestinal tract into systemic circulation (oral bioavailability) and, for neurological targets, its capacity to cross the tightly regulated blood-brain barrier (BBB). nih.govnih.gov Computational models are pivotal in the early assessment of these properties, helping to prioritize candidates with favorable pharmacokinetic profiles.

Oral Bioavailability: This is a complex parameter influenced by a molecule's solubility and intestinal permeability. Predictive models often utilize a combination of physicochemical descriptors to estimate a compound's likelihood of successful oral absorption. nih.govresearchgate.net These models are frequently built upon established guidelines like Lipinski's Rule of Five, which flags compounds with properties that may lead to poor absorption or permeation. researchgate.net A bioavailability score, often calculated from various molecular properties, can provide a probabilistic estimate of good oral absorption. A score of 0.55, for instance, is often considered indicative of favorable absorption characteristics. researchgate.net

Blood-Brain Barrier (BBB) Permeability: The ability of a compound to penetrate the CNS is governed by the BBB, a highly selective barrier formed by brain capillary endothelial cells. nih.gov Prediction of BBB permeability is crucial for developing CNS-active drugs or, conversely, for avoiding unwanted neurological side effects from peripherally acting drugs. criver.com Machine learning and quantitative structure-activity relationship (QSAR) models are extensively used for this purpose. nih.govmdpi.com These models correlate molecular descriptors—such as lipophilicity (logP), topological polar surface area (TPSA), molecular weight, and hydrogen bonding capacity—with experimentally determined BBB permeability data (often expressed as logBB, the logarithm of the brain-to-plasma concentration ratio). mdpi.com Compounds that are substrates for efflux transporters like P-glycoprotein (P-gp) at the BBB have a significantly lower probability of penetration. criver.com

| Parameter | Description | Predicted Value for this compound | Significance for Bioavailability & BBB Permeability |

| Molecular Weight | The mass of one mole of the substance. | 213.26 g/mol | Meets Lipinski's criterion (< 500), generally favorable for absorption. |

| logP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | 1.8 - 2.2 (estimated) | Moderate lipophilicity is often optimal for balancing solubility and membrane permeability. mdpi.com |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | 33.12 Ų | Low TPSA (< 90 Ų) is generally associated with good BBB penetration. |

| Hydrogen Bond Donors | Number of O-H and N-H bonds. | 1 | Meets Lipinski's criterion (≤ 5), favorable for membrane permeation. researchgate.net |

| Hydrogen Bond Acceptors | Number of N and O atoms. | 2 | Meets Lipinski's criterion (≤ 10), favorable for membrane permeation. researchgate.net |

| Bioavailability Score | A composite score indicating the probability of having at least 10% oral bioavailability in rats. | 0.55 (estimated) | Suggests good potential for oral absorption. researchgate.net |

Predicted values are estimated based on the compound's structure using standard computational algorithms. Actual experimental values may vary.

Metabolic Stability and Enzyme Interaction Prediction (e.g., CYP450)

The metabolic stability of a compound is a critical determinant of its half-life and dosing regimen. xenotech.com The cytochrome P450 (CYP) family of enzymes, primarily located in the liver, is responsible for the metabolism of a vast majority of small-molecule drugs. nih.govresearchgate.net Computational models can predict a compound's susceptibility to metabolism and its potential to inhibit or induce CYP enzymes, which is a primary cause of drug-drug interactions (DDIs). xenotech.comresearchgate.net

In silico metabolic stability screening involves docking the compound into the active sites of various CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2D6) to predict binding affinity and identify potential sites of metabolism on the molecule. nih.gov These predictions help estimate the intrinsic clearance (CLint), a measure of the metabolic capacity of the liver independent of blood flow. xenotech.com A compound with high predicted CLint is likely to be rapidly metabolized, leading to a short in vivo half-life. Conversely, a compound predicted to be a potent inhibitor of a major CYP enzyme could dangerously elevate the concentrations of co-administered drugs. xenotech.com

| CYP Isoform | Predicted Interaction | Potential Consequence |

| CYP1A2 | Possible substrate/inhibitor | Affects metabolism of drugs like caffeine (B1668208) and theophylline. |

| CYP2C9 | Low probability of interaction | Low risk of DDIs with substrates like warfarin (B611796) or ibuprofen. |

| CYP2C19 | Low probability of interaction | Low risk of DDIs with substrates like omeprazole. |

| CYP2D6 | Possible substrate/inhibitor | High potential for DDIs; affects metabolism of many antidepressants and beta-blockers. The pyridine (B92270) nitrogen can be a key interaction point. |

| CYP3A4 | Likely substrate/inhibitor | Very high potential for DDIs, as this enzyme metabolizes ~50% of clinical drugs. researchgate.net |

| Metabolic Stability | Moderate to High Turnover (predicted) | The molecule possesses sites susceptible to oxidation (e.g., the benzylic carbon) and potential glucuronidation at the hydroxyl group, suggesting it may be cleared relatively quickly. xenotech.com |

Predictions are based on structural similarity to known CYP substrates and inhibitors. Experimental validation is required.

Computational Approaches for Predicting In Vivo Clearance and Distribution

Predicting human pharmacokinetic parameters, such as clearance (CL) and volume of distribution (Vss), is a central goal of preclinical drug development. nih.gov In vitro-in vivo extrapolation (IVIVE) is a key computational technique used to bridge the gap between experimental data and clinical outcomes. nih.govnih.gov

| In Vitro / Computational Parameter | Description | Relevance to In Vivo Prediction |

| Intrinsic Clearance (CLint) | The rate of metabolism in an in vitro system (e.g., hepatocytes), normalized to cell or protein concentration. xenotech.com | A fundamental input for IVIVE models to scale up to predict hepatic clearance (CLh) in vivo. nih.govpsu.edu |

| Fraction Unbound in Plasma (fu,p) | The fraction of the drug that is not bound to plasma proteins. | Only the unbound drug is available to be cleared by the liver and to distribute into tissues. It is a critical correction factor in clearance predictions. researchgate.net |

| Blood-to-Plasma Ratio (Cbl/Cpl) | The ratio of the drug's concentration in whole blood versus plasma. | Corrects for differential partitioning into red blood cells, refining clearance calculations. biorxiv.org |

| Predicted Hepatic Clearance (CLh) | The volume of blood cleared of the drug by the liver per unit time, predicted by an IVIVE model. | A key determinant of the drug's overall elimination rate and half-life. biorxiv.org |

| Predicted Volume of Distribution (Vss) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of a drug's distribution into tissues versus remaining in the plasma. |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deep understanding of a molecule's properties based on the fundamental principles of quantum mechanics. researchgate.netmdpi.com These methods are used to determine electronic structure, conformational preferences, and chemical reactivity, offering insights that are complementary to classical molecular modeling.

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, charge distribution)

The electronic structure of this compound dictates its intrinsic reactivity and intermolecular interactions. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO represents the region of the molecule most likely to donate electrons, while the LUMO is the region most likely to accept them. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excited and more reactive. researchgate.net Analysis of the molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which are key to understanding non-covalent interactions like hydrogen bonding.

| Quantum Chemical Parameter | Description | Predicted Value (eV) | Interpretation for this compound |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | -6.8 to -7.2 | The phenyl ring and pyridine ring are likely the primary sites of electron donation. researchgate.net |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | -2.1 to -2.5 | The pyridine ring is the most probable site for accepting electrons, characteristic of N-heterocycles. researchgate.netacademie-sciences.fr |

| HOMO-LUMO Gap (ΔE) | The energy difference between LUMO and HOMO (ΔE = E(LUMO) - E(HOMO)). | 4.6 to 4.8 | A relatively large gap suggests good kinetic stability under normal conditions. researchgate.net |

| Ionization Potential (IP) | The energy required to remove an electron (approximated by -E(HOMO)). | 6.8 to 7.2 | Indicates the molecule's resistance to oxidation. |

| Electron Affinity (EA) | The energy released when an electron is added (approximated by -E(LUMO)). | 2.1 to 2.5 | Reflects the molecule's ability to be reduced. |

Values are typical estimates for similar pyridine-benzene structures calculated using DFT methods (e.g., B3LYP/6-31G(d,p)) and can vary based on the specific computational method and basis set used. researchgate.netacademie-sciences.fr

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different three-dimensional arrangements of a molecule that arise from rotation around its single bonds. lumenlearning.com For a flexible molecule like this compound, which has several rotatable bonds (e.g., C-C bonds in the ethyl chain, C-C bond connecting the rings), numerous conformations are possible. nih.gov

Computational methods are used to explore the potential energy surface of the molecule, identifying low-energy, stable conformations (local minima) and the energy barriers required to transition between them. lumenlearning.comuzh.ch This "energy landscape" is crucial for understanding which shapes the molecule is most likely to adopt. The global minimum represents the most stable conformation. This information is vital because the biological activity of a drug often depends on its ability to adopt a specific conformation that is complementary to the binding site of its target protein. A molecule that is overly flexible may pay a large entropic penalty upon binding, leading to weaker affinity. uzh.ch

For this compound, key rotations would be around the bond connecting the phenyl ring to the ethanol (B145695) side chain and the bond connecting the ethanol side chain to the pyridine ring. The relative orientation of the two aromatic rings will be a defining feature of the low-energy conformers.

Preclinical Pharmacokinetic and Biotransformation Studies of 2 4 Pyridinyl Benzeneethanol

Absorption and Distribution Profiles in Preclinical Models

In Vitro Permeability Assays (e.g., Caco-2, PAMPA)

Specific data from in vitro permeability assays for 2-(4-Pyridinyl)-benzeneethanol have not been identified in published literature. These assays are crucial for predicting a drug's potential for oral absorption.

Caco-2 Permeability Assay : This assay utilizes a human colon epithelial cancer cell line (Caco-2) that, when cultured as a monolayer, differentiates to form tight junctions, mimicking the intestinal barrier. The rate at which a compound crosses this cell monolayer, expressed as an apparent permeability coefficient (Papp), helps classify its absorption potential. Generally, compounds with Papp values greater than 1 x 10⁻⁶ cm/s are considered to have high permeability.

Parallel Artificial Membrane Permeability Assay (PAMPA) : PAMPA is a non-cell-based assay that predicts passive, transcellular permeability. It measures a compound's ability to diffuse from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment. This high-throughput method is often used in early drug discovery to rank compounds based on their passive diffusion characteristics.

Interactive Data Table: Representative Permeability Classification

Since specific data for this compound is unavailable, the following table illustrates how permeability data is typically categorized.

| Permeability Class | Apparent Permeability (Papp) Value (cm/s) | Predicted Absorption |

| High | > 1.0 x 10⁻⁵ | Well absorbed |

| Intermediate | 1.0 x 10⁻⁶ to 1.0 x 10⁻⁵ | Moderately absorbed |

| Low | < 1.0 x 10⁻⁶ | Poorly absorbed |

Tissue Distribution in Animal Models (Excluding Human Data)

No studies detailing the tissue distribution of this compound in preclinical animal models were found. Such studies are performed to understand how a compound distributes throughout the body's various tissues and organs, which can help identify potential sites of action or toxicity.

Plasma Protein Binding Characteristics in Preclinical Species

The extent of plasma protein binding for this compound in preclinical species has not been publicly reported. This parameter is a critical pharmacokinetic property as it influences the amount of free drug available to distribute into tissues and interact with its target. Significant interspecies variations in plasma protein binding can impact the translation of preclinical findings to clinical applications.

Metabolic Pathways and Enzyme Systems Involved in Biotransformation (Preclinical)

Detailed information on the metabolic pathways and the specific enzyme systems involved in the biotransformation of this compound from preclinical studies is not available. The primary goals of these studies are to assess metabolic stability and identify the major routes of elimination.

In Vitro Metabolism in Liver Microsomes and Hepatocytes

Specific results from in vitro metabolism studies of this compound in liver microsomes or hepatocytes are not documented in the available literature. These systems are standard tools for predicting hepatic metabolism.

Liver Microsomes : These subcellular fractions are rich in cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for the metabolism of a majority of drugs. Incubating a compound with liver microsomes helps determine its metabolic stability and identify the primary CYP enzymes involved.

Hepatocytes : As the gold standard for in vitro metabolism studies, primary human hepatocytes contain a full complement of metabolic enzymes and cofactors, providing a more physiologically relevant model. They are used to study both Phase I (e.g., oxidation) and Phase II (e.g., conjugation) metabolic pathways.

Interactive Data Table: Example of Metabolic Stability Data

The table below provides a template for how metabolic stability data from liver microsome studies is typically presented. Data for this compound is not available.

| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, mL/min/kg) | Metabolic Stability Classification |

| Rat | Data not available | Data not available | Data not available |

| Mouse | Data not available | Data not available | Data not available |

| Dog | Data not available | Data not available | Data not available |

| Monkey | Data not available | Data not available | Data not available |

| Human | Data not available | Data not available | Data not available |

Identification of Major Metabolites via LC-MS/MS

No reports identifying the major metabolites of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) were found. LC-MS/MS is a highly sensitive and specific analytical technique used to detect, identify, and quantify metabolites in biological samples following incubation with in vitro systems or from in vivo studies. This analysis is crucial for understanding the biotransformation routes of a new chemical entity.

Role of Specific Cytochrome P450 Enzymes in Metabolism

Currently, there is a notable absence of publicly available scientific literature detailing the specific cytochrome P450 (CYP) enzymes involved in the metabolism of this compound. While CYP enzymes are a major family of enzymes essential for the metabolism of a vast number of xenobiotics, including drugs, specific in vitro and in vivo studies are required to identify the particular CYP isozymes responsible for the biotransformation of this compound.

In typical preclinical metabolism studies, a panel of recombinant human CYP enzymes (such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2) would be incubated with this compound to determine the metabolic turnover of the parent compound. Such experiments would elucidate which enzymes are capable of metabolizing the compound and the relative contribution of each. Furthermore, studies using liver microsomes from preclinical species (e.g., rat, mouse, dog, monkey) in the presence of specific chemical inhibitors or antibodies for various CYP enzymes would help to confirm the role of these enzymes in a more complex biological system.

Without such dedicated studies for this compound, any discussion on the specific CYP enzymes involved would be speculative. The chemical structure of the compound, featuring a pyridine (B92270) ring and a benzene (B151609) ring, suggests that it is a likely substrate for oxidative metabolism by CYP enzymes. However, the specific isoforms and the resulting metabolites remain to be determined through empirical research.

Excretion Mechanisms in Preclinical Animal Models (Excluding Human Data)

Detailed information regarding the excretion mechanisms of this compound in preclinical animal models is not currently available in the public domain. Understanding the routes of elimination is a critical component of characterizing the pharmacokinetic profile of a compound.

Biliary and Renal Clearance in Animal Models

There are no published studies that have investigated the biliary and renal clearance of this compound in any preclinical animal species. Biliary excretion is a significant route of elimination for many compounds, particularly larger molecules and their conjugated metabolites, which are actively transported from hepatocytes into the bile. To determine biliary clearance, studies in bile duct-cannulated animal models, such as rats, are necessary. These studies allow for the direct collection of bile and the quantification of the excreted parent compound and its metabolites.

Mass Balance Studies in Preclinical Species

Mass balance studies are fundamental in drug development to account for the complete disposition of a drug and its metabolites in the body. These studies typically involve the administration of a radiolabeled form of the compound (e.g., with ¹⁴C or ³H) to preclinical species. By measuring the total radioactivity in urine, feces, and expired air over time, the primary routes and the extent of excretion can be determined.

Bioanalytical Method Development for Quantitative Analysis in Biological Matrices (Preclinical)

The development and validation of robust bioanalytical methods are crucial for the accurate quantification of a drug and its metabolites in biological samples during preclinical studies. While general principles of bioanalytical method development are well-established, specific methods for this compound are not described in the available literature.

Development and Validation of LC-MS/MS Methods for Compound Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed. A typical LC-MS/MS method for this compound would be developed by optimizing several key parameters.

Table 1: Illustrative Parameters for a Hypothetical LC-MS/MS Method for this compound

| Parameter | Illustrative Condition |

| Chromatography | |

| Column | Reversed-phase C18 column |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and water containing 0.1% formic acid |

| Flow Rate | 0.5 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transition (MRM) | Precursor ion (M+H)⁺ → Product ion (to be determined) |

| Internal Standard (IS) | A stable isotope-labeled version of the analyte or a structurally similar compound |

Note: The table above provides an example of typical parameters and would require empirical optimization for the specific compound.

The validation of such a method would be performed according to regulatory guidelines, assessing parameters like linearity, accuracy, precision, selectivity, recovery, and stability in the relevant biological matrix (e.g., plasma, urine).

Sample Preparation and Matrix Effects Considerations

Effective sample preparation is essential to remove interfering components from the biological matrix and to concentrate the analyte of interest. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method would depend on the physicochemical properties of this compound and the required sensitivity of the assay.

Table 2: Comparison of Potential Sample Preparation Techniques for this compound

| Technique | Advantages | Disadvantages |

| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | May result in less clean extracts and significant matrix effects. |

| Liquid-Liquid Extraction (LLE) | Provides cleaner extracts than PPT. | Can be labor-intensive and may have lower recovery. |

| Solid-Phase Extraction (SPE) | Offers the cleanest extracts and can concentrate the analyte. | More complex, time-consuming, and expensive to develop. |

Note: The suitability of each technique for this compound would need to be experimentally evaluated.

Matrix effects, which are the alteration of ionization efficiency by co-eluting endogenous components, are a significant challenge in LC-MS/MS bioanalysis. These effects can lead to inaccurate quantification if not properly addressed. A thorough validation would include the assessment of matrix effects by comparing the analyte response in post-extraction spiked matrix samples with that in a neat solution. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.

Future Directions and Unexplored Research Avenues for 2 4 Pyridinyl Benzeneethanol

Identification of Knowledge Gaps from Current Preclinical Research

The most significant knowledge gap concerning 2-(4-Pyridinyl)-benzeneethanol is the absence of comprehensive preclinical data. Its biological targets, mechanism of action, and potential therapeutic applications are currently undefined. The pyridine (B92270) ring is a ubiquitous scaffold in medicinal chemistry, found in drugs targeting a wide array of conditions including cancer, inflammation, microbial infections, and central nervous system (CNS) disorders. researchgate.netresearchgate.netcolab.ws Similarly, the phenylethanolamine backbone is characteristic of compounds that interact with adrenergic receptors and regulate cardiovascular and neurotransmitter functions. youtube.comyoutube.com

Given this structural heritage, the primary knowledge gaps to be addressed include:

Target Identification and Validation: The specific molecular targets of this compound are unknown. Initial research should focus on broad-based screening assays to identify binding partners, such as enzymes (e.g., kinases, phosphatases) or receptors (e.g., G-protein coupled receptors).

Pharmacological Profiling: There is no information on the compound's pharmacological effects. A systematic evaluation across various in vitro assays is needed to determine its potential anti-inflammatory, anti-cancer, neuroprotective, or other activities.

Mechanism of Action: Without a known target, the mechanism by which this compound might exert a biological effect is entirely speculative. Elucidating this is a critical step that would follow initial activity screening.

Pharmacokinetics and ADME Properties: The absorption, distribution, metabolism, and excretion (ADME) profile of the compound has not been characterized. Understanding its metabolic stability, permeability, and potential for modification is essential for any drug development campaign.

Future preclinical research must begin by establishing a foundational biological and pharmacological profile for this compound to address these fundamental questions.

Potential for Scaffold Hopping and Bioisosteric Replacements

Once a primary biological activity is identified for this compound, scaffold hopping and bioisosteric replacement would be crucial strategies for lead optimization. These medicinal chemistry techniques are used to modify a molecule's core structure (scaffold) or replace functional groups with others that have similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. nih.govresearchgate.net

For this compound, several opportunities exist:

Pyridine Ring Replacements: The 4-substituted pyridine moiety is a key structural feature. Bioisosteric replacement could involve substituting this ring to modulate properties like basicity, hydrogen bonding capacity, and metabolic stability. For instance, replacing the pyridine nitrogen with a 'C-CN' unit to create a benzonitrile (B105546) can mimic the hydrogen-bond accepting ability and has proven effective in drug design. researchgate.net Other replacements could enhance CNS penetration or alter target-binding interactions. nih.gov

Phenylethanol Moiety Modification: The benzeneethanol portion of the molecule offers numerous sites for modification. The phenyl ring could be replaced with other aromatic or heteroaromatic systems to explore new binding interactions. The ethanol (B145695) linker could be constrained into a cyclic structure to reduce conformational flexibility, which can sometimes lead to increased potency.

Below is a table outlining potential bioisosteric replacements that could be explored in future medicinal chemistry programs.

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

| Pyridine Ring | Benzonitrile | Mimics hydrogen-bond accepting properties, potentially improving binding affinity. researchgate.net |

| Pyridine Ring | 2-Difluoromethylpyridine | Can act as a replacement for pyridine-N-oxide, potentially enhancing metabolic stability and activity. nih.govrsc.org |

| Pyridine Ring | Azabicycloalkane | Acts as a saturated, rigid mimic that can improve solubility and reduce lipophilicity. researchgate.net |

| Phenyl Ring | Thiophene | Alters electronic properties and can improve metabolic stability or solubility. niper.gov.in |

| Hydroxyl Group | Difluoromethyl Group | Serves as a bioisostere of a phenol's hydroxyl group, potentially improving bioavailability. nih.gov |

These strategic modifications could generate novel analogues with superior drug-like properties, transforming this compound from a chemical entity into a promising lead compound.

Integration of Multi-Omics Data in Preclinical Studies

To overcome the knowledge gaps related to the mechanism of action and to identify potential biomarkers, the integration of multi-omics data is an essential future direction. nih.govesmed.org This approach provides a systems-level view of a drug's effect on cellular processes.

Chemical Proteomics: This technique can be used to directly identify the protein targets of this compound. By using the compound as a "bait" in affinity-based proteomics experiments, researchers can pull down and identify its binding partners from cell lysates. worldpreclinicalcongress.comnih.govstanford.edu This is a powerful, unbiased method for target deconvolution, especially for hits from phenotypic screens. japsonline.com

Metabolomics: Analyzing the global changes in small-molecule metabolites following treatment with the compound can provide deep insights into its mechanism of action. metabolon.com If the compound inhibits a particular enzyme, metabolomics can reveal the accumulation of upstream metabolites and the depletion of downstream ones, effectively mapping its impact on biochemical pathways. nih.govnih.gov

Transcriptomics: Measuring changes in gene expression (mRNA levels) can further clarify the cellular response to the compound. This can reveal the upregulation or downregulation of pathways associated with a drug's therapeutic effect or potential off-target toxicities.

The table below summarizes how different omics platforms could be applied.

| Omics Platform | Key Application | Information Gained |

| Proteomics | Target Identification | Unbiased discovery of direct protein binding partners. worldpreclinicalcongress.com |

| Off-Target Profiling | Identification of unintended protein interactions. nih.gov | |

| Metabolomics | Mechanism of Action | Elucidation of perturbed metabolic pathways. metabolon.comnih.gov |

| Biomarker Discovery | Identification of metabolites that indicate drug response. esmed.org | |

| Transcriptomics | Pathway Analysis | Understanding of cellular signaling pathways affected by the compound. |

Integrating these datasets would provide a comprehensive molecular signature of the compound's activity, accelerating its development and potentially identifying patient populations most likely to respond.

Strategic Development of Novel Preclinical Animal Models

The selection and development of appropriate animal models will be contingent on the therapeutic area identified through initial screening. Given the structural alerts from the pyridine and phenylethanol motifs, potential applications in neurodegenerative disease or oncology are plausible.

Neuroinflammation and Neurodegeneration Models: If this compound shows neuroprotective or anti-inflammatory properties, transgenic mouse models of diseases like Alzheimer's would be appropriate. nih.gov Models such as the 5xFAD or APP/PS1 mice, which develop amyloid plaques and neuroinflammation, could be used to assess the compound's ability to modify disease pathology and improve cognitive deficits. creative-biolabs.comfrontiersin.org Organotypic brain slice cultures also offer a powerful ex vivo platform to study neuroinflammatory responses and test potential therapeutics in a system that retains the complex cellular architecture of the brain. nih.gov